molecular formula C11H14ClN3O2 B12972905 Methyl 5-chloro-6-piperazin-1-ylnicotinate

Methyl 5-chloro-6-piperazin-1-ylnicotinate

Cat. No.: B12972905
M. Wt: 255.70 g/mol
InChI Key: JJBOZPGZEYEILU-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-(piperazin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates, which are derivatives of nicotinic acid This compound is characterized by the presence of a piperazine ring attached to the nicotinate structure, along with a chlorine atom at the 5-position

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

methyl 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H14ClN3O2/c1-17-11(16)8-6-9(12)10(14-7-8)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3

InChI Key

JJBOZPGZEYEILU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N2CCNCC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-6-(piperazin-1-yl)nicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloronicotinic acid and piperazine.

    Esterification: The 5-chloronicotinic acid is esterified with methanol in the presence of a suitable catalyst, such as sulfuric acid, to form methyl 5-chloronicotinate.

    Nucleophilic Substitution: The methyl 5-chloronicotinate undergoes nucleophilic substitution with piperazine to introduce the piperazine moiety at the 6-position, resulting in the formation of Methyl 5-chloro-6-(piperazin-1-yl)nicotinate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-6-(piperazin-1-yl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 5-chloro-6-(piperazin-1-yl)nicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-(piperazin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chlorine atom and nicotinate structure may also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Methyl 2-chloro-5-fluoro-6-(piperazin-1-yl)nicotinate
  • Methyl 2-chloro-5-methyl-6-(piperazin-1-yl)nicotinate
  • Methyl 5-bromo-6-(piperazin-1-yl)nicotinate

Comparison: Methyl 5-chloro-6-(piperazin-1-yl)nicotinate is unique due to the presence of a chlorine atom at the 5-position, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications. For example, the presence of a fluorine atom in Methyl 2-chloro-5-fluoro-6-(piperazin-1-yl)nicotinate can enhance its lipophilicity and membrane permeability, potentially affecting its pharmacokinetics and pharmacodynamics.

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